![molecular formula C19H36O6Si2 B14224362 Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane CAS No. 821800-00-4](/img/structure/B14224362.png)
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is an organosilicon compound characterized by the presence of triethoxysilyl groups attached to a phenyl ring. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. It is a colorless liquid that is often used in hydrosilylation reactions and as a precursor for the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane typically involves the reaction of triethoxysilane with a phenyl derivative under controlled conditions. One common method includes the hydrosilylation of a phenylalkene with triethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Oxidation: Reaction with oxidizing agents to form siloxanes.
Common Reagents and Conditions
Catalysts: Platinum, rhodium, and cobalt catalysts are commonly used in hydrosilylation reactions.
Solvents: Organic solvents such as toluene and hexane are often used to dissolve the reactants.
Temperature: Reactions are typically carried out at elevated temperatures (50-150°C) to enhance reaction rates.
Major Products Formed
Organosilicon Compounds: Formed through hydrosilylation reactions.
Silanols: Formed through hydrolysis.
Siloxanes: Formed through oxidation.
Scientific Research Applications
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings, adhesives, and sealants.
Chemistry: Employed in the synthesis of complex organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and biocompatible coatings.
Mechanism of Action
The mechanism of action of Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane involves its ability to form strong bonds with both organic and inorganic substrates. The triethoxysilyl groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of stable silicon-oxygen bonds and interactions with various functional groups on substrates .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: A simpler organosilicon compound with similar reactivity but lacks the phenyl group.
Triethoxyphenylsilane: Contains a phenyl group but lacks the additional triethoxysilyl group.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups but has a different structural arrangement
Uniqueness
Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane is unique due to the presence of both triethoxysilyl and phenyl groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Properties
CAS No. |
821800-00-4 |
|---|---|
Molecular Formula |
C19H36O6Si2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
triethoxy-[4-(triethoxysilylmethyl)phenyl]silane |
InChI |
InChI=1S/C19H36O6Si2/c1-7-20-26(21-8-2,22-9-3)17-18-13-15-19(16-14-18)27(23-10-4,24-11-5)25-12-6/h13-16H,7-12,17H2,1-6H3 |
InChI Key |
PVIAPJOGIJXTND-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


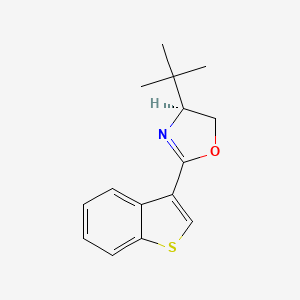
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
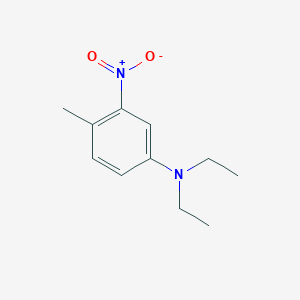
![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
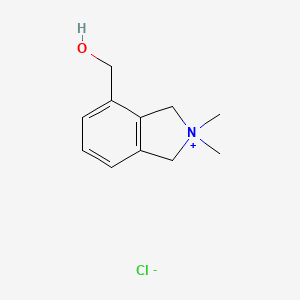

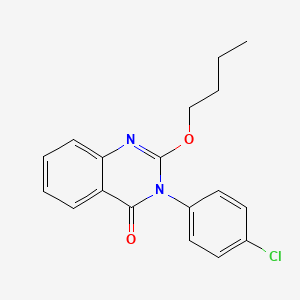

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
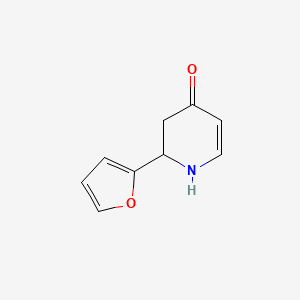
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
